![molecular formula C19H21NO2S B5726148 4-({4-[(3-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5726148.png)
4-({4-[(3-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({4-[(3-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a member of the morpholine family and is commonly referred to as MBCTM. It has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its potential applications in various fields.
作用機序
The mechanism of action of MBCTM involves its ability to bind to specific biological molecules and produce a fluorescent signal. This binding is mediated by the carbonothioyl group, which interacts with the target molecule through a thiol group. The resulting fluorescent signal can be used to detect and quantify the target molecule.
Biochemical and Physiological Effects:
MBCTM has been shown to have minimal biochemical and physiological effects, making it an ideal probe for biological studies. It is non-toxic and does not interfere with cellular processes, making it an excellent tool for studying biological systems.
実験室実験の利点と制限
One of the primary advantages of MBCTM is its high selectivity and sensitivity for biological molecules. It can detect even low concentrations of target molecules, making it an ideal tool for studying complex biological systems. However, one of the limitations of MBCTM is its relatively high cost and the need for specialized equipment for its detection.
将来の方向性
There are several future directions for the study of MBCTM. One potential area of interest is its use in developing new diagnostic tools for various diseases. It can also be used to study the interactions between biological molecules and develop new therapeutic agents. Additionally, further research is needed to optimize the synthesis and detection methods for MBCTM to make it more accessible for widespread use in scientific research.
合成法
The synthesis of 4-({4-[(3-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine involves the reaction of 3-methylbenzyl alcohol, 4-bromophenyl isothiocyanate, and morpholine in the presence of a base catalyst such as triethylamine. The reaction results in the formation of the desired compound, which can be purified using various methods such as column chromatography.
科学的研究の応用
MBCTM has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a fluorescent probe for the detection of biological molecules such as proteins and nucleic acids. It has also been studied for its potential applications in drug discovery, where it can be used to identify new drug targets and develop new therapeutic agents.
特性
IUPAC Name |
[4-[(3-methylphenyl)methoxy]phenyl]-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-15-3-2-4-16(13-15)14-22-18-7-5-17(6-8-18)19(23)20-9-11-21-12-10-20/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKDPVPPARMMPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=S)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

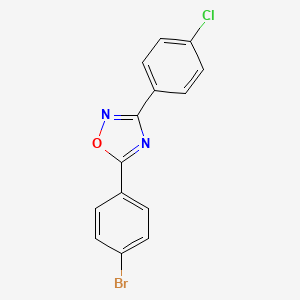

![3-[2-(4-[1,2,4]triazolo[4,3-a]pyrimidin-5-ylpiperazin-1-yl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5726081.png)
![7-benzyl-8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5726086.png)
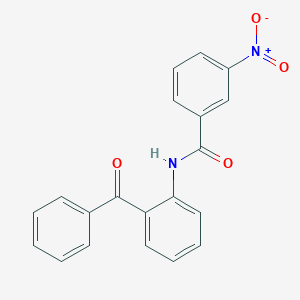
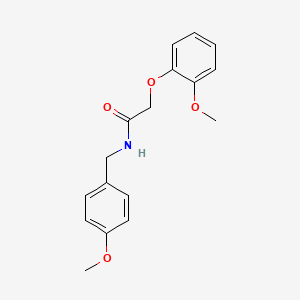
![1-{[5-(2-nitrophenyl)-2-furyl]methyl}piperidine](/img/structure/B5726101.png)
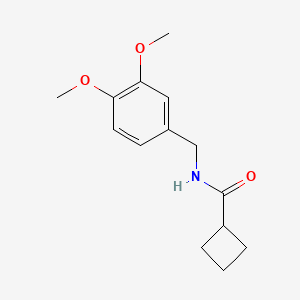
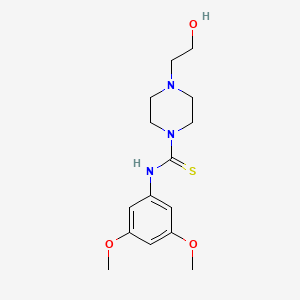
![2-(ethylthio)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5726142.png)

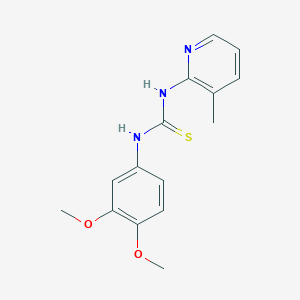

![N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5726175.png)